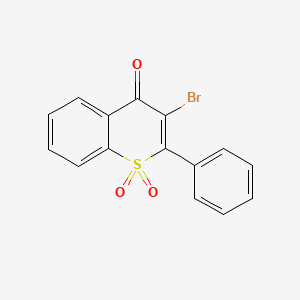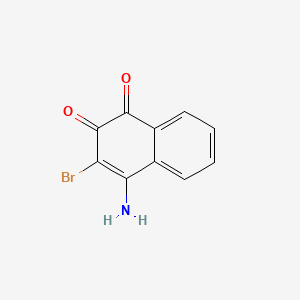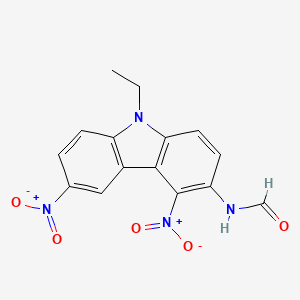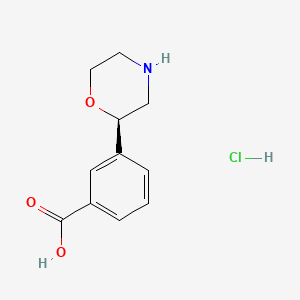
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of iodine, methoxy, methyl, and trifluoromethyl groups attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of a suitable precursor, such as 1-methoxy-3-methyl-5-(trifluoromethyl)benzene, using iodine and an oxidizing agent like nitric acid or hydrogen peroxide . The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives with various functional groups replacing the iodine atom.
Oxidation: Carbonyl-containing compounds such as aldehydes or ketones.
Reduction: Deiodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of drugs targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. This dual activation facilitates various electrophilic and nucleophilic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar in structure but lacks the methoxy and methyl groups.
1-Iodo-2-methoxy-3-methyl-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
2-Iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct electronic properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H8F3IO |
|---|---|
Molekulargewicht |
316.06 g/mol |
IUPAC-Name |
2-iodo-1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3IO/c1-5-3-6(9(10,11)12)4-7(14-2)8(5)13/h3-4H,1-2H3 |
InChI-Schlüssel |
IHJXVJYOQNKDMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1I)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)



![N-[[2-Chloro-1-ethyl-5-[[(2-nitrophenyl)hydrazinylidene]methyl]indol-3-YL]methylideneamino]-2-nitro-aniline](/img/structure/B14007194.png)

![2-[(Dipropylamino)methyl]isoindole-1,3-dione](/img/structure/B14007202.png)
![(S)-2-[Amino(2-indolyl)methyl]-4-fluorophenol](/img/structure/B14007205.png)


![[(3,5-Dinitro[1,1'-biphenyl]-2-yl)oxy](triphenyl)stannane](/img/structure/B14007224.png)

![4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene](/img/structure/B14007229.png)
![Triphenylsulfonium 2-((6-((adamantane-1-carbonyl)oxy)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carbonyl)oxy)-1,1-difluoroethane-1-sulfonate](/img/structure/B14007246.png)
